

An In-depth Technical Guide to 4-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-methoxybenzonitrile**

Cat. No.: **B054132**

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core characteristics, synthesis, reactivity, and applications of **4-Bromo-3-methoxybenzonitrile** (CAS No. 120315-65-3).

Introduction and Core Compound Identity

4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The unique arrangement of a bromine atom, a methoxy group, and a nitrile group on the benzene ring imparts a specific reactivity profile that makes it a valuable building block. It is frequently utilized in the synthesis of complex molecules with potential biological activity, finding applications in the development of pharmaceuticals and agrochemicals.^[1]

The presence of three distinct functional groups—the nitrile, the aryl bromide, and the methoxy ether—provides multiple reaction sites, allowing for sequential and regioselective modifications. This versatility is paramount in constructing molecular scaffolds for drug discovery and materials science.

Physicochemical and Spectroscopic Profile

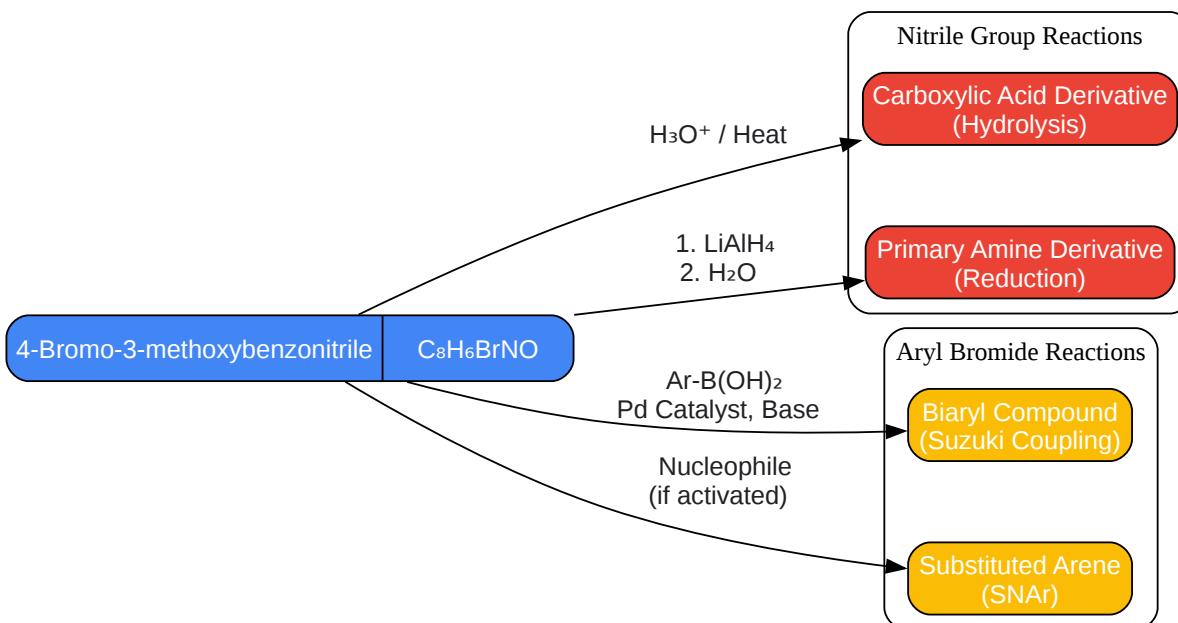
A precise understanding of the compound's physical and structural properties is foundational for its application in synthesis.

Table 1: Core Properties of **4-Bromo-3-methoxybenzonitrile**

Property	Value	Source
IUPAC Name	4-bromo-3-methoxybenzonitrile	PubChem[2]
CAS Number	120315-65-3	PubChem[2]
Molecular Formula	C ₈ H ₆ BrNO	PubChem[2]
Molecular Weight	212.04 g/mol	PubChem[2], Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
SMILES	COC1=C(C=CC(=C1)C#N)Br	PubChem[2]
InChIKey	TWBFZKKJFREYES-UHFFFAOYSA-N	PubChem[2], Sigma-Aldrich

Predicted Spectroscopic Signature

While experimental data should always be acquired for lot-specific validation, the expected spectroscopic characteristics can be predicted from the molecular structure.


- ¹H NMR: The spectrum would exhibit signals for three distinct aromatic protons, each with characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be observed in the upfield region (typically δ 3.8-4.0 ppm).
- ¹³C NMR: The spectrum would show eight distinct carbon signals. The nitrile carbon (C≡N) would appear in the downfield region (δ ~118-120 ppm). Six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the bromo, methoxy, and nitrile substituents. A signal for the methoxy carbon would be present around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[3] Additional significant peaks would correspond to C-O stretching of the aryl ether and C-H stretching of the aromatic ring and methoxy group.

Synthesis and Manufacturing

The synthesis of **4-Bromo-3-methoxybenzonitrile** can be approached through several established organic chemistry transformations. A logical and common pathway involves the formation of the benzonitrile ring via a Sandmeyer reaction, which converts an aryl amine into a nitrile.[4][5][6][7]

Proposed Synthetic Workflow: Sandmeyer Reaction

This protocol outlines a self-validating pathway starting from a commercially available precursor, 4-bromo-3-methoxyaniline. The causality behind each step is critical for ensuring high yield and purity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]
- 2. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. jove.com [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054132#4-bromo-3-methoxybenzonitrile-cas-number-120315-65-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com